N-benzyl-N-methylisonicotinamide is a chemical compound classified under the category of isonicotinamides, which are derivatives of nicotinamide. This compound exhibits potential biological activities and serves as a valuable intermediate in organic synthesis. Its structure features a benzyl group and a methyl group attached to the nitrogen atoms of the isonicotinamide framework, which contributes to its unique properties and reactivity.
N-benzyl-N-methylisonicotinamide can be synthesized through various organic reactions involving nicotinamide derivatives. It is often obtained in laboratory settings and may also be found in certain pharmaceutical formulations or as an intermediate in drug development processes.
The synthesis of N-benzyl-N-methylisonicotinamide typically involves two main steps: N-methylation of nicotinamide followed by N-benzylation.
N-benzyl-N-methylisonicotinamide features a pyridine ring with a carboxamide functional group. The molecular structure includes:
Property | Value |
---|---|
Molecular Formula | C14H14N2O |
Molecular Weight | 226.27 g/mol |
InChI | InChI=1S/C14H14N2O/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13/h2-10H,11H2,1H3 |
SMILES | CN(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
N-benzyl-N-methylisonicotinamide can participate in various chemical reactions:
The mechanism of action for N-benzyl-N-methylisonicotinamide primarily involves its interaction with enzymes such as nicotinamide N-methyltransferase (NNMT). By modulating NNMT activity, this compound may influence metabolic pathways related to energy metabolism and cancer progression.
The chemical properties include stability under standard laboratory conditions, reactivity with common organic reagents, and potential for further functionalization through various organic transformations.
N-benzyl-N-methylisonicotinamide has several significant applications:
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0